l-Alanyl-l-leucine

概要

説明

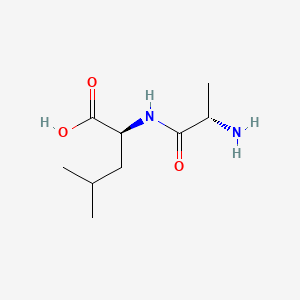

l-Alanyl-l-leucine: is a dipeptide composed of the amino acids l-alanine and l-leucine. It is a small molecule with the chemical formula C9H18N2O3 and a molecular weight of 202.25 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of l-Alanyl-l-leucine typically involves the coupling of l-alanine and l-leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving metabolically engineered strains of Escherichia coli. These strains are designed to overexpress specific enzymes that facilitate the synthesis of the dipeptide from precursor amino acids. This method offers advantages such as higher yields and reduced by-products compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions: l-Alanyl-l-leucine can undergo various chemical reactions, including:

Hydrolysis: The dipeptide can be hydrolyzed into its constituent amino acids, l-alanine and l-leucine, in the presence of water and an acid or base catalyst.

Oxidation and Reduction: While the dipeptide itself is relatively stable, its constituent amino acids can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The primary products of these reactions are the free amino acids, l-alanine and l-leucine, which can be further utilized in various biochemical pathways .

科学的研究の応用

Chemistry: l-Alanyl-l-leucine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and hydrolysis. It serves as a reference for developing new peptide synthesis methods and understanding peptide behavior under different conditions .

Biology: In biological research, this compound is used to investigate the transport and metabolism of dipeptides in cells. It helps in understanding the mechanisms of peptide transporters and their role in nutrient absorption .

Medicine: this compound has potential therapeutic applications due to its ability to modulate immune responses and promote muscle recovery. It is studied for its effects on muscle protein synthesis and its potential use in treating muscle-wasting conditions .

Industry: In the food and pharmaceutical industries, this compound is used as a nutritional supplement to enhance protein intake and support muscle health. It is also explored for its potential in improving the stability and bioavailability of peptide-based drugs .

作用機序

The mechanism of action of l-Alanyl-l-leucine involves its hydrolysis into l-alanine and l-leucine, which are then utilized in various metabolic pathways. l-Leucine, in particular, plays a crucial role in activating the mechanistic target of rapamycin (mTOR) pathway, which is essential for protein synthesis and muscle growth . The dipeptide itself may also interact with peptide transporters in the cell membrane, facilitating its uptake and subsequent hydrolysis .

類似化合物との比較

l-Alanyl-l-glutamine: Another dipeptide with significant applications in medicine and nutrition, known for its role in promoting gut health and immune function.

l-Leucyl-l-leucine: A dipeptide composed of two leucine molecules, studied for its effects on muscle protein synthesis and metabolism.

Uniqueness: l-Alanyl-l-leucine is unique due to its specific combination of l-alanine and l-leucine, which provides distinct metabolic and physiological benefits. Its ability to modulate the mTOR pathway and support muscle health makes it particularly valuable in sports nutrition and medical applications .

生物活性

l-Alanyl-l-leucine (Ala-Leu) is a dipeptide composed of the amino acids L-alanine and L-leucine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in muscle metabolism, immune response, and gastrointestinal health. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H18N2O3

- Molecular Weight : 186.25 g/mol

- CAS Number : 1002-71-9

This compound exists as a zwitterion at physiological pH, which influences its absorption and transport in biological systems .

The biological activity of this compound is primarily attributed to its constituent amino acids, each of which plays a significant role in metabolic processes:

-

Leucine :

- Activates the mTOR signaling pathway, crucial for protein synthesis and muscle growth.

- Enhances fatty acid oxidation and mitochondrial biogenesis, improving energy metabolism in skeletal muscle .

- Exhibits immunomodulatory effects by regulating inflammatory responses and enhancing the function of immune cells .

- Alanine :

The combination of these amino acids in this compound may provide synergistic effects that enhance its biological activity.

Muscle Growth and Metabolism

Numerous studies have demonstrated the role of this compound in promoting muscle growth and recovery:

- Case Study : A study involving resistance-trained individuals showed that supplementation with this compound after workouts led to increased muscle protein synthesis compared to a control group receiving no supplementation. This effect was linked to enhanced activation of the mTOR pathway .

Gastrointestinal Health

This compound has been explored for its protective effects on the gastrointestinal tract:

- Mechanism : The dipeptide is absorbed intact via specific transport mechanisms for dipeptides in the intestinal lumen. This unique absorption pathway allows for better delivery of amino acids compared to free forms .

- Research Findings : In animal models, this compound supplementation improved gut barrier function and reduced inflammation, suggesting potential benefits for conditions like inflammatory bowel disease (IBD) .

Comparative Table of Related Compounds

| Compound | Structure | Key Activity | Applications |

|---|---|---|---|

| This compound | C9H18N2O3 | Muscle protein synthesis, gut health | Sports nutrition, gastrointestinal disorders |

| L-Leucine | C6H13NO2 | mTOR activation, energy metabolism | Muscle recovery, metabolic health |

| L-Alanine | C3H7NO2 | Gluconeogenesis, nitrogen transport | Energy production, metabolic support |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Immunomodulation : Research indicated that this compound supplementation reduced pro-inflammatory cytokines in models of acute respiratory distress syndrome (ARDS), suggesting a protective role against lung injury during systemic inflammation .

- Muscle Recovery Study : A double-blind trial showed that athletes consuming this compound post-exercise had lower markers of muscle damage compared to those who did not receive supplementation. This effect was attributed to enhanced cellular repair mechanisms mediated by leucine's action on mTOR .

特性

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of l-Alanyl-l-leucine?

A1: this compound is a dipeptide, meaning it consists of two amino acids linked together. While not directly found in proteins, dipeptides like this compound play crucial roles in various biological processes. Research indicates that this compound can act as a substrate for specific transport systems in the small intestine of humans and monkeys. [] This suggests its involvement in the absorption and utilization of amino acids derived from dietary proteins.

Q2: How is this compound absorbed in the intestine?

A2: Studies on monkey and human intestines demonstrate that this compound is likely transported as a single unit across the intestinal lining. [] This transport process exhibits characteristics of active transport, meaning it requires energy and occurs against a concentration gradient. Interestingly, the uptake of this compound is inhibited by a wide range of other dipeptides, hinting at a broad-specificity transport system in the intestine. []

Q3: Has this compound been investigated in the context of drug delivery?

A3: Yes, researchers have explored the potential of this compound as a carrier for delivering antifungal agents. [] Studies have shown that conjugates of this compound with 5-fluorocytosine, an antifungal drug, can effectively enter Candida albicans, a type of yeast. [] This finding suggests that this compound could be employed as a peptide carrier to enhance the uptake of therapeutic molecules into target cells.

Q4: Are there any known enzymatic activities related to this compound?

A4: While this compound itself might not possess inherent catalytic activity, it plays a role in understanding enzymatic specificity. Research on pepsin, a digestive enzyme, revealed that its ability to cleave specific peptide bonds in proteins cannot be solely predicted by its activity on simple dipeptides like this compound. [] This highlights the complexity of enzyme-substrate interactions and the importance of studying them in a context-dependent manner.

Q5: What is known about the stability of this compound?

A5: The stability of dipeptides like this compound can be influenced by factors such as pH and temperature. Studies involving N-(6-purinyl)-l-Alanyl-l-leucine, a derivative of this compound, revealed that under acidic conditions, the l-Alanine moiety within the dipeptide can undergo racemization. [] This finding underscores the importance of considering the chemical environment when assessing the stability of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。